3-Thia-7-azaspiro[5.6]dodecane
Description
Significance of Spirocyclic Scaffolds in Modern Chemical Research
Spirocyclic scaffolds have emerged as privileged structures in contemporary drug discovery and organic synthesis. uni.lu Their growing importance stems from their ability to overcome the limitations of traditional flat, aromatic compounds, which often possess suboptimal pharmacokinetic profiles. google.com By incorporating spirocycles, chemists can generate molecules with increased three-dimensionality, leading to improved properties and novel biological activities. cymitquimica.com
A key advantage of spirocyclic systems is the conformational rigidity they introduce into a molecule. uni.lu Unlike flexible, open-chain structures, the fused nature of spirocycles locks the molecule into a more defined spatial arrangement. chemcd.com This pre-organization can minimize the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. chemcd.comresearchgate.net
The spirocyclic core inherently creates a three-dimensional (3D) structure, moving away from the "flatland" of many traditional aromatic drug molecules. cymitquimica.com This increased 3D character, often measured by a higher fraction of sp³ hybridized carbons (Fsp³), is strongly correlated with improved clinical success rates. biosynth.com Molecules with greater three-dimensionality are better suited to interact with the complex, non-planar binding sites of biological targets like enzymes and receptors. cymitquimica.com The rigid, well-defined exit vectors of spirocyclic scaffolds allow for precise orientation of substituents in 3D space, enabling a more thorough and effective exploration of the relevant chemical space for biological activity. chemcd.com
Spirocyclic compounds are not only valuable as final drug candidates but also serve as advanced building blocks in organic synthesis. uni.lusigmaaldrich.com The development of synthetic methodologies to create diverse spirocyclic scaffolds has provided chemists with a powerful toolkit for library synthesis and lead optimization. nih.gov These scaffolds often feature multiple points for diversification, allowing for the systematic modification of a molecule's structure to fine-tune its properties. uni.lusigmaaldrich.com
The synthesis of complex spirocycles can be challenging, but the development of novel synthetic routes has made a wide range of these building blocks more accessible. chemcd.com For instance, the synthesis of spiro-thiazolidinone derivatives has been achieved through one-pot reactions involving Schiff bases and thioglycolic acid, demonstrating efficient methods for creating heteroatom-containing spirocycles. These building blocks enable the construction of innovative molecular frameworks that would be difficult to access through traditional synthetic strategies, thereby expanding the horizons of medicinal chemistry and materials science. uni.luchemcd.com
Overview of 3-Thia-7-azaspiro[5.6]dodecane and its Heteroatom-Containing Spirocyclic Analogs
This compound is a heterocyclic compound featuring a spiro[5.6]dodecane core where the carbon at position 3 of the cyclohexane (B81311) ring is replaced by a sulfur atom, and the carbon at position 7 of the azepane ring is replaced by a nitrogen atom. This specific arrangement of heteroatoms imparts unique physicochemical properties, making it an interesting scaffold for chemical exploration. While detailed research findings on this compound itself are limited in publicly accessible literature, its structural analogs provide insight into the potential of this class of compounds.
The azaspiro[5.6]dodecane framework and its heteroatom-containing variants are of interest due to their combination of a flexible seven-membered ring and a more rigid six-membered ring. The inclusion of nitrogen and sulfur atoms introduces sites for hydrogen bonding and potential metabolic pathways, while also influencing properties like solubility and basicity.
Below is an interactive data table summarizing some of the known azaspiro[5.6]dodecane analogs.
| Compound Name | Molecular Formula | Key Structural Features |
| This compound | C₁₀H₁₉NS | Contains a thiomorpholine-like ring and an azepane ring fused at the spiro center. |
| 7-Azaspiro[5.6]dodecane nih.gov | C₁₁H₂₁N | The parent azaspiro[5.6]dodecane structure without additional heteroatoms. |
| 3-Azaspiro[5.6]dodecane sigmaaldrich.comnih.gov | C₁₁H₂₁N | Isomeric with 7-azaspiro[5.6]dodecane, with the nitrogen in the six-membered ring. |
| 3-Oxa-7-azaspiro[5.6]dodecane | C₁₀H₁₉NO | An oxygen analog of the title compound, with an oxane ring instead of a thiane (B73995) ring. |
| 7-Oxa-3λ⁶-thia-10-azaspiro[5.6]dodecane-3,3-dione hydrochloride uni.lu | C₉H₁₈ClNO₃S | A more complex analog with an oxidized sulfur (sulfone) and an additional oxygen atom. |
| 3,10-Dioxa-7-azaspiro[5.6]dodecane uni.lu | C₉H₁₇NO₂ | Contains two oxygen atoms within the spirocyclic framework. |
| 3-Methyl-7-azaspiro[5.6]dodecane chemcd.com | C₁₂H₂₃N | A methylated derivative of the parent azaspiro[5.6]dodecane scaffold. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19NS |
|---|---|
Molecular Weight |
185.33 g/mol |
IUPAC Name |
3-thia-7-azaspiro[5.6]dodecane |
InChI |
InChI=1S/C10H19NS/c1-2-4-10(11-7-3-1)5-8-12-9-6-10/h11H,1-9H2 |
InChI Key |
SYBKQFRDBXACAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCSCC2)NCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Thia 7 Azaspiro 5.6 Dodecane and Its Derivatives
General Synthetic Strategies for Azaspiro[5.6]dodecane Systems
The construction of the azaspiro[5.6]dodecane core can be approached through several strategic disconnections, primarily involving the formation of one of the heterocyclic rings onto a pre-existing cyclic precursor or the simultaneous formation of the spirocyclic system.
Cyclization Approaches
Intramolecular cyclization is a cornerstone in the synthesis of spirocyclic compounds. In the context of azaspiro[5.6]dodecanes, this typically involves a precursor bearing a tethered reactive group that can engage in a ring-closing reaction. One such strategy is the oxidative cyclization of olefinic precursors. For instance, the synthesis of azaspiro[4.5]decane systems has been achieved through the oxidative cyclization of 5-(N-benzyl-4-carboxamidobutylidene)-3-methyl-3-pyrrolin-2-one isomers, suggesting that a similar approach could be adapted for the larger azepan ring of the [5.6]dodecane system. documentsdelivered.com
Another powerful cyclization method is the intramolecular Heck reaction. This palladium-catalyzed reaction can form a new carbon-carbon bond to create the spirocyclic junction. For example, 1'-acetyl-4-methyl-spiro[(1H)quinoline-2,4'-piperidine] has been synthesized from 1-acetyl-4-allyl-4-(2-bromophenylamino)piperidine via a Heck reaction, demonstrating the feasibility of this approach for creating spiro-piperidine systems. researchgate.net
Cascade Reaction Sequences for Polycyclic Products
Cascade reactions, also known as tandem or domino reactions, offer an efficient route to complex molecular architectures like spirocycles in a single synthetic operation. These sequences minimize purification steps and can lead to the rapid assembly of intricate structures. A notable example is the Prins cascade process, which has been successfully employed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. nih.gov This reaction involves the coupling of aldehydes with a suitably functionalized homoallylic alcohol. A hypothetical adaptation to the 3-thia-7-azaspiro[5.6]dodecane system could involve a thia-containing homoallylic amine precursor.
Furthermore, tandem reactions that generate multiple stereogenic centers with high selectivity are particularly valuable. For example, a tandem asymmetric addition-epoxidation sequence has been developed to produce functionalized epoxy alcohols, where a titanium complex serves a dual role in promoting both reactions. nih.gov Such a strategy could be envisioned for the stereocontrolled synthesis of functionalized azaspiro[5.6]dodecane precursors.
Specific Reaction Pathways and Mechanisms
The following sections detail specific reaction types that are highly relevant to the construction of the this compound core, often utilizing readily available heterocyclic ketones as starting materials.
Mannich Reaction Based Approaches for Azaspirocycles
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. nih.gov This reaction is a powerful tool for carbon-carbon bond formation and is particularly useful in the synthesis of piperidin-4-one derivatives. chemrevlett.com A classical approach involves the reaction of a ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov
For the synthesis of an azaspiro[5.6]dodecane system, a dielectrophilic component could react with a primary amine in a double Mannich reaction. A plausible synthetic route to the core of this compound could involve the reaction of a precursor like thiane-3,5-dione with an appropriate amine and formaldehyde.
| Reactants | Product Type | Key Features |
| Ketone, Aldehyde, Amine | β-Amino carbonyl (Mannich base) | Forms a C-C bond adjacent to a carbonyl group. |
| Substituted Aldehydes, Ketones, Ammonium Acetate | Substituted 4-piperidones | A common method for synthesizing the piperidine (B6355638) core. chemrevlett.com |
Reductive Amination Strategies in Spirocycle Synthesis
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds and ammonia (B1221849) or a primary or secondary amine. youtube.com The reaction proceeds via an intermediate imine or iminium ion, which is then reduced in situ. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the starting ketone or aldehyde. youtube.com
In the context of this compound synthesis, a key step could be the intramolecular reductive amination of a precursor containing both a ketone and an amine functionality separated by a suitable tether. Alternatively, an intermolecular approach could involve the reaction of a ketone precursor, such as a derivative of thiane-4-one, with an amino alcohol that could subsequently be cyclized to form the azepane ring. The direct reductive amination of ketones using reductive aminases is also emerging as a powerful and sustainable method for amine synthesis. researchgate.net
Table of Common Reducing Agents in Reductive Amination
| Reducing Agent | Characteristics |
|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over ketones/aldehydes. youtube.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN. |
Reactions Involving Piperidin-4-one and Azepan-4-one (B24970) Precursors
Piperidin-4-ones are versatile building blocks for the synthesis of a wide variety of spirocyclic compounds. chemrevlett.com Several synthetic strategies commence with a pre-formed piperidin-4-one ring, upon which the second ring of the spirocycle is constructed. whiterose.ac.uk For instance, the Strecker reaction of 1-benzyl piperidin-4-one with aniline (B41778) and trimethylsilyl (B98337) cyanide has been used to generate an α-amino nitrile, which serves as a precursor for spirocyclic imidazolinones. nih.gov
Similarly, azepan-4-one would be a logical precursor for the azepane ring of the this compound system. A plausible synthetic route could involve the condensation of a protected azepan-4-one with a suitable sulfur-containing nucleophile, followed by cyclization to form the thiepane (B16028) ring. The synthesis of spiropiperidines has been reviewed, with strategies classified by either the formation of the spiro-ring on a preformed piperidine or the formation of the piperidine ring on a preformed carbocycle or heterocycle. whiterose.ac.uk
Examples of Spirocycle Synthesis from Piperidin-4-one Derivatives
| Starting Material | Reaction Type | Product |
|---|---|---|
| 1-Benzyl piperidin-4-one | Strecker reaction, condensation, reduction | Spirocyclic imidazolidinone nih.gov |
Asymmetric Intramolecular Aza-Michael Cyclizations for Spiropiperidines
Asymmetric intramolecular aza-Michael cyclizations represent a powerful strategy for the enantioselective synthesis of nitrogen-containing heterocycles, including spiropiperidines. whiterose.ac.uk This method has been refined into a "Clip-Cycle" approach for producing 3-spiropiperidines with high yields and excellent enantioselectivity. rsc.orgwhiterose.ac.uk
The initial "Clip" stage involves a highly E-selective cross-metathesis reaction between an N-Cbz-protected 1-amino-hex-5-ene and a thioacrylate, a reaction catalyzed by a ruthenium complex like the Hoveyda-Grubbs second-generation catalyst. rsc.orgresearchgate.net This is followed by the "Cycle" step, where the key intramolecular asymmetric aza-Michael cyclization occurs. rsc.org This cyclization is promoted by a chiral phosphoric acid (CPA) catalyst, which facilitates the formation of the piperidine ring. whiterose.ac.ukwhiterose.ac.uk
Extensive optimization of reaction conditions—including the choice of thioester, catalyst, solvent, and temperature—is often necessary to achieve high yields and enantiomeric ratios (e.r.). whiterose.ac.uk For instance, using a bulkier mesityl thioester has been shown to improve both yield and enantioselectivity. whiterose.ac.uk This methodology has been successfully applied to synthesize a range of 3-spiropiperidines in yields up to 87% and with enantiomeric ratios as high as 97:3. whiterose.ac.ukwhiterose.ac.uk The versatility of this catalytic approach allows for the synthesis of diverse functionalized piperidines by simply varying the starting aminoalkane. whiterose.ac.uk
| Method | Key Reaction | Catalyst Type | Achieved Yield | Achieved Enantioselectivity (e.r.) | Reference |
|---|---|---|---|---|---|
| 'Clip-Cycle' Synthesis | Asymmetric Intramolecular Aza-Michael Addition | Chiral Phosphoric Acid (CPA) | Up to 87% | Up to 97:3 | whiterose.ac.ukwhiterose.ac.uk |
1,3-Dipolar Cycloadditions of Nitrones to Access Spirocyclic Amines
The 1,3-dipolar cycloaddition of nitrones is a versatile and stereospecific method for constructing five-membered heterocyclic rings, which are precursors to spirocyclic amines. nih.govrsc.org This reaction involves the [3+2] cycloaddition of a nitrone (the 1,3-dipole) with a dipolarophile, such as an alkene, to generate an isoxazolidine (B1194047) ring. nih.govrsc.org The resulting N-O bond in the isoxazolidine can then be cleaved through reduction to yield the desired spirocyclic amine. nih.gov
This methodology is highly valued for its ability to generate molecular complexity in a single step with high atom economy. rsc.org Nitrones are stable dipoles that can react with a wide array of substrates to produce a diverse range of heterocyclic compounds. rsc.org For example, aliphatic ketones containing both a chloride and an alkene can undergo a cascade reaction with hydroxylamine (B1172632) to form nitrones in situ, which then cyclize to give tricyclic isoxazolidines as single stereoisomers. nih.gov
The reaction can be applied to synthesize spirocyclic lactams and other complex nitrogen-rich scaffolds. nih.gov Recent advancements have demonstrated the asymmetric 1,3-dipolar cycloaddition of nitrile oxides with α-methylene lactams, catalyzed by a magnesium complex, to furnish chiral spirocyclic isoxazolines in high yields (up to 91%) and enantioselectivities (up to 89% ee). nih.gov This method provides an efficient route to highly functionalized spiro compounds under mild conditions, often without the need for a catalyst. rsc.org
Sakurai and Petasis Reactions with Cyclic Ketones
For the synthesis of spirocyclic pyrrolidines, novel approaches utilizing the Sakurai or Petasis reactions with cyclic ketones have been developed. nih.gov These methods provide a pathway to advanced building blocks that are valuable in medicinal and agrochemistry. nih.gov
The general strategy begins with a cyclic ketone. In the Sakurai reaction, an allyl silane (B1218182) is reacted with the ketone in the presence of a Lewis acid to introduce an allyl group at the carbonyl carbon. The Petasis reaction, a multicomponent reaction, can also be employed to achieve a similar transformation.
Following the introduction of the allyl moiety, a hydroboration-oxidation sequence is performed. This two-step process converts the terminal alkene of the allyl group into a primary alcohol. Subsequent chemical transformations can then be used to form the pyrrolidine (B122466) ring, completing the synthesis of the spirocyclic structure. This approach has proven to be particularly effective for substrates that contain organosulfur or protected amino functionalities and is suitable for large-scale synthesis. nih.gov
Bromocyclization Reactions in Spirocyclic Pyrrolidine Synthesis
An established method for preparing spirocyclic α,α-disubstituted pyrrolidines involves a bromocyclization reaction. nih.gov This synthetic route has been identified and optimized for its utility in producing these valuable scaffolds from readily available starting materials. nih.gov
The synthesis commences with the reaction of an imine and an allyl magnesium halide. This step forms an amine intermediate containing a pendant alkene. The subsequent key step is the bromocyclization, where a bromine source is used to induce the cyclization of the amino-alkene. This electrophile-induced cyclization proceeds to form the pyrrolidine ring, with a bromine atom incorporated into the structure, which can be removed or used for further functionalization.
While a number of synthetic methodologies exist, many spirocyclic pyrrolidines remain difficult to access. nih.gov The bromocyclization method has been found to be most effective and fruitful for simple, non-functionalized substrates and has been successfully used for multigram preparation of the target compounds. nih.gov
Control of Stereochemistry and Regioselectivity in Synthesis
Achieving control over stereochemistry and regioselectivity is paramount in the synthesis of complex molecules like azaspirocycles. Stereoselectivity refers to the preferential formation of one stereoisomer over another, while regioselectivity is the preferential reaction at one site over another. youtube.com
Stereochemical Control: Strategies to control the stereochemical outcome of a reaction are broadly categorized as substrate control, auxiliary control, and reagent control. youtube.comyoutube.com
Substrate Control: In this approach, the existing stereochemistry in a molecule dictates the stereochemical outcome of a subsequent reaction on that same molecule. youtube.comethz.ch For example, in the synthesis of azaspiro[5.5]undecanes, the A(1,3)-strain in a planar vinylogous amide intermediate can direct an incoming organocuprate to attack axially, leading to high diastereoselectivity. acs.org
Auxiliary Control: This method involves temporarily attaching a chiral auxiliary to the substrate to direct the stereochemistry of a reaction. youtube.comyoutube.com After the reaction, the auxiliary is removed. This is a common strategy for producing a single enantiomer. youtube.com
Reagent/Catalyst Control: The use of chiral reagents or catalysts is a powerful method for enantioselective synthesis. youtube.comethz.ch In the asymmetric aza-Michael cyclizations discussed previously, chiral phosphoric acid catalysts are used to create spiropiperidines with high enantiomeric excess. whiterose.ac.ukrsc.org Similarly, multicomponent 1,3-dipolar cycloaddition reactions can be catalyzed by novel nanocatalysts to produce spiro-heterocycles stereoselectively in high yields. nih.govrsc.org
Regioselectivity Control: Regioselectivity is often determined by the nature of the reactants and the reaction mechanism.
In 1,3-dipolar cycloadditions , the regiochemical outcome (the orientation of the dipole relative to the dipolarophile) can be controlled. For instance, in the cycloaddition of nitrones, single regioisomers were obtained when three atoms linked the ketone and the dipolarophile, while mixtures resulted with a four-atom tether, unless an ester group was present on the alkene to direct the reaction. nih.gov
In reactions like the Birch reduction , the position of reduction on an aromatic ring is dependent on whether the substituents are electron-donating or electron-withdrawing. youtube.com This principle of directing groups is fundamental to controlling regioselectivity in many synthetic transformations.
Synthetic Challenges and Scale-Up Considerations in Azaspirocycle Production
The transition of a synthetic route for an azaspirocycle from a small-scale laboratory preparation to large-scale industrial production is fraught with challenges. contractpharma.com A synthesis that is successful on a milligram scale may prove unsuitable or inefficient when scaled to kilogram quantities. contractpharma.com
Key Challenges Include:
Route Optimization: Synthetic routes developed in a medicinal chemistry setting are often designed for speed and diversity, not for robustness, safety, or economy at scale. contractpharma.com A thorough literature review and route scouting are essential to find a process that is cost-effective, uses readily available raw materials, and minimizes synthetic steps. contractpharma.com
Physical and Technical Constraints: Large-scale reactions have different heat transfer and mixing properties compared to lab-scale flasks. acsgcipr.org Exothermic reactions, for example, require careful study using reaction calorimetry to understand their thermal profile and prevent dangerous temperature spikes. researchgate.net The scale-up process may necessitate re-optimization of reaction conditions or the use of specialized equipment, such as continuous flow reactors, which can offer better control and scalability. acsgcipr.org
Safety and Environmental Impact: The safety of a process is a primary concern. High-pressure or extreme-temperature reactions pose significant risks at scale. contractpharma.com A "green" process should be inherently scalable, minimizing hazardous waste and environmental impact. acsgcipr.org
Purification and Isolation: Isolating and purifying solid intermediates and the final active pharmaceutical ingredient (API) can be a major hurdle. contractpharma.com Methods that work in the lab, like column chromatography, may not be feasible for multi-kilogram production. Developing scalable crystallization or other purification methods is crucial.
Regulatory Requirements: For pharmaceutical applications, the selection of regulatory starting materials (RSMs) is critical and must be done early to avoid costly and time-consuming process remodeling later. contractpharma.com The entire process must comply with Good Manufacturing Practice (GMP) standards. bioduro.com
| Challenge Area | Specific Considerations for Scale-Up | Reference |
|---|---|---|
| Process Chemistry | Route robustness, number of steps, cost of goods, raw material availability. | contractpharma.com |
| Engineering | Heat transfer, mixing efficiency, handling of exothermic reactions, equipment limitations (e.g., pressure, temperature). | acsgcipr.orgresearchgate.net |
| Safety & Environment | Handling of hazardous reagents, waste disposal, process safety reviews (HAZOP). | contractpharma.comresearchgate.net |
| Purification | Scalability of purification methods (e.g., crystallization vs. chromatography). | contractpharma.com |
| Regulatory | Definition of Regulatory Starting Materials (RSMs), GMP compliance. | contractpharma.combioduro.com |
Functional Group Introduction and Derivatization Strategies on Azaspiro[5.6]dodecane Scaffolds
The ability to introduce and modify functional groups on a core scaffold like azaspiro[5.6]dodecane is crucial for exploring its structure-activity relationships, particularly in medicinal chemistry.
One effective strategy involves designing the synthesis to incorporate a versatile functional group that can be easily converted into others post-cyclization. The 'Clip-Cycle' synthesis of spiropiperidines, for example, introduces a thioester group. whiterose.ac.uk This thioester is valuable because it can be transformed into a variety of other functionalities, such as esters, amides, or ketones, using mild reaction conditions after the spirocyclic core has been formed. whiterose.ac.uk This allows for the late-stage diversification of the molecule.
Another approach focuses on building the scaffold with strategic points for functionalization already in place. In work on derivatives of an 8-azaspiro[5.6]dodec-10-ene scaffold, a key synthetic consideration was the replacement of a bridging oxygen atom with a nitrogen atom. mdpi.com This substitution provides an additional site—the nitrogen atom—for introducing a wide range of substituents. The synthesis involved creating an epoxide from commercially available reagents, which was then elaborated into the spirocyclic amine. mdpi.com This amine could then be functionalized, for instance, by reaction with various reagents to introduce new groups, leading to the synthesis of diastereomerically pure pyrrole (B145914) derivatives attached to the spirocycle. mdpi.com
Structure Activity Relationship Sar Studies and Molecular Design of Azaspiro 5.6 Dodecane Analogs
Design Principles for Spirocyclic Scaffolds in Biological Research
Spirocyclic scaffolds are characterized by two rings connected by a single common atom, a feature that imparts significant three-dimensionality. bldpharm.com This inherent structural rigidity is a key advantage in drug design, as it can help to pre-organize a molecule into a bioactive conformation for optimal binding to a biological target. nih.govmdpi.com By reducing the number of rotatable bonds, the entropic penalty upon binding is minimized, which can lead to enhanced potency and selectivity. bldpharm.comnih.gov
The introduction of spirocyclic motifs often leads to an increase in the fraction of sp³ hybridized carbons (Fsp³). bldpharm.com A higher Fsp³ count is associated with greater molecular complexity and three-dimensionality, which has been correlated with a higher success rate for compounds advancing through clinical trials. bldpharm.com This is attributed to the ability of out-of-plane substituents to better explore the three-dimensional space of a protein's binding pocket, thereby improving ligand-receptor complementarity. bldpharm.com
Furthermore, the conformational restriction provided by the spiro-carbon can enhance a compound's metabolic stability and bioavailability by potentially reducing its susceptibility to enzymatic degradation, such as by cytochrome P450 enzymes. mdpi.com The defined vectors for substituent placement on a spirocyclic core allow for precise modifications to fine-tune physicochemical properties and biological activity. nih.gov
Investigation of Structural Modifications and Their Impact on Research Activity
The biological activity of azaspiro[5.6]dodecane analogs can be significantly influenced by various structural modifications. These include the introduction of different substitution patterns, the addition of ring-bearing side chains, and the incorporation of diverse azaspirocyclic motifs.
The substitution patterns on the azaspiro[5.6]dodecane scaffold play a crucial role in determining its biological profile. The strategic placement of functional groups can modulate properties such as lipophilicity, polarity, and hydrogen bonding capacity, all of which are critical for target engagement and pharmacokinetic properties.
For instance, in a study focused on developing antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), a lead optimization program centered on reducing lipophilicity and understanding the physicochemical properties that govern central nervous system exposure and off-target effects. epa.gov This highlights the importance of carefully considering substituent effects.
The attachment of ring-bearing side chains, such as aromatic or heterocyclic rings, can introduce additional interaction points with the biological target. These interactions can include pi-stacking, hydrophobic interactions, and hydrogen bonds, which can significantly enhance binding affinity and selectivity. The synthesis of pyrrole (B145914) derivatives based on an 8-azaspiro[5.6]dodec-10-ene scaffold demonstrates the exploration of such modifications. researchgate.netpreprints.org In this work, a spirocyclic 1,2,3-triazole was used as a precursor to introduce a substituted pyrrole moiety. researchgate.netpreprints.org
The versatility of the azaspiro[5.6]dodecane framework allows for the incorporation of other heterocyclic systems, leading to novel molecular architectures with potentially unique biological activities. The synthesis of nucleoside analogs by conjugating the spiro system with nucleobases like adenine (B156593) is one such example. mdpi.com This approach aims to create compounds with modified metabolic stability by protecting them from enzymatic degradation that typically occurs at the heterocyclic base or the sugar moiety of natural nucleosides. mdpi.com
The replacement of a carbon or oxygen atom within the spirocyclic system with a nitrogen atom can provide an additional site for functionalization, expanding the accessible chemical space. researchgate.netpreprints.org This strategy was envisioned in the synthesis of derivatives based on 8-oxaspiro[5.6]dodecane, where the oxygen was replaced by nitrogen to allow for further chemical modifications. researchgate.netpreprints.org
The table below presents a selection of azaspiro[5.6]dodecane analogs and related spirocyclic compounds, highlighting the diversity of structural motifs being explored.
| Compound Name | Molecular Formula | Key Features |
| 3-Thia-7-azaspiro[5.6]dodecane | C10H19NS | Contains a sulfur atom in the six-membered ring and a nitrogen in the seven-membered ring. |
| 7-Azaspiro[5.6]dodecane | C11H21N | The basic azaspiro[5.6]dodecane scaffold. nih.gov |
| 3-Azaspiro[5.6]dodecane | C11H21N | An isomer of 7-azaspiro[5.6]dodecane with the nitrogen in the six-membered ring. chemcd.comchemcd.com |
| ((1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol | C16H22N6O | An 8-azaspiro[5.6]dodecene derivative conjugated with adenine. mdpi.com |
| 5,5-difluoro-1-azaspiro[5.6]dodecane | C11H19F2N | A fluorinated derivative of azaspiro[5.6]dodecane. sigmaaldrich.com |
| 3,10-dioxa-7-azaspiro[5.6]dodecane | C9H17NO2 | Contains two oxygen atoms in addition to the nitrogen atom. uni.lu |
| AZD1979 | C26H28N4O4 | A melanin-concentrating hormone receptor 1 antagonist containing a 2-oxa-6-azaspiro[3.3]heptane moiety. epa.govacs.org |
Chemical Probes and Ligand Design Incorporating this compound Frameworks
The unique structural features of the this compound framework make it an attractive scaffold for the design of chemical probes and selective ligands. Chemical probes are essential tools for studying biological systems, allowing for the investigation of protein function and the validation of drug targets. The conformational rigidity and defined substituent vectors of this spirocyclic system enable the precise positioning of reporter groups, such as fluorescent dyes or affinity tags, without significantly perturbing the core binding interaction.
While specific examples of chemical probes and ligands based on the this compound framework are not extensively detailed in the provided search results, the general principles of spirocyclic scaffold-based design are directly applicable. The development of a positron emission tomography (PET) imaging agent for the σ1 receptor, which is a spiropiperidine derivative, illustrates how spirocyclic scaffolds can be utilized to create tools for in vivo imaging and target engagement studies. researchgate.net This suggests the potential for developing similar probes based on the this compound core.
Research on Biological Activity and Pharmacological Mechanisms of Azaspiro 5.6 Dodecane Analogs Pre Clinical Focus
In Vitro Antitumor Activity Studies of 7-Azaspiro[5.6]dodecane-10-one Compounds
The cytotoxic potential of azaspiro compounds against various cancer cell lines has been an active area of investigation. While specific data on 7-Azaspiro[5.6]dodecane-10-one is limited, research on analogous azaspiroketones and other derivatives provides valuable insights into their antitumor efficacy.
A number of novel 1-oxa-4-azaspironenone derivatives have been synthesized and evaluated for their in vitro anticancer effects against the human lung cancer cell line A549. Several of these compounds have demonstrated moderate to potent activity. The structural modifications of these spirodienone derivatives have been explored to optimize their cytotoxic effects.
Table 1: In Vitro Cytotoxicity of Chalcone (B49325) Derivatives against OVCAR-3 Cells
| Compound | IC₅₀ (µM) | Reference |
| Chalcone 3a | < 25 | nih.govnih.gov |
| Chalcone 3h | < 25 | nih.govnih.gov |
| Chalcone 3i | < 25 | nih.govnih.gov |
Potential as Metalloprotease Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in tissue remodeling and are implicated in various diseases, including cancer. mdpi.com The development of MMP inhibitors is a significant area of therapeutic research. researchgate.netnih.gov Azaspiro compounds have emerged as a potential class of MMP inhibitors. For example, azasugar-based compounds have been shown to exhibit inhibitory activity against some metalloproteases. nih.gov Specifically, a series of sulfonyl phosphonic 1,4-dithia-7-azaspiro mdpi.commdpi.comnonane derivatives were designed and synthesized as inhibitors of matrix metalloproteinase-2 (MMP-2). These compounds displayed moderate inhibitory activity against MMP-2, indicating that the azaspiro scaffold can be a valuable template for designing novel MMP inhibitors.
Elucidation of Mechanisms of Action at the Molecular and Cellular Level
Understanding the molecular and cellular mechanisms of action is crucial for the development of any new therapeutic agent. For azaspiro analogs, research has begun to unravel the complex pathways through which they exert their biological effects.
In the context of cancer, an azaspirane derivative has been shown to suppress the growth and induce apoptosis in both estrogen receptor-positive and -negative breast cancer cells by modulating the JAK2/STAT3 signaling pathway. nih.gov This compound was found to inhibit the phosphorylation of JAK2 and STAT3 proteins, leading to a decrease in the expression of genes involved in cell cycle progression and survival. nih.gov
For antimycobacterial azaspiro compounds, the primary mechanism appears to be the disruption of the mycobacterial cell membrane, as detailed in section 4.1.1. The interaction with and permeabilization of the cell envelope is a key factor in their activity. nih.gov The low spontaneous resistance mutation frequency observed for some potent indolyl azaspiroketal analogs suggests that they may have additional targets within the cell envelope. nih.gov
The molecular mechanisms of metalloprotease inhibition by azaspiro compounds involve the interaction of the chemical structure with the active site of the enzyme, often chelating the zinc ion that is essential for catalytic activity. The design of these inhibitors focuses on creating specific interactions with the enzyme's binding pockets to achieve high affinity and selectivity. researchgate.netnih.gov
Spectroscopic and Computational Characterization of 3 Thia 7 Azaspiro 5.6 Dodecane and Analogs
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations of Electronic Structure
To gain a fundamental understanding of the electronic properties of 3-Thia-7-azaspiro[5.6]dodecane, quantum chemical calculations are employed. Density Functional Theory (DFT) has proven to be a powerful tool for this purpose, offering a good balance between computational cost and accuracy. nih.govresearchgate.net For a molecule like this compound, a common approach involves geometry optimization followed by the calculation of various electronic descriptors.
The geometry of the molecule is first optimized to find its most stable three-dimensional arrangement. Following optimization, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive species.
Furthermore, the distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is invaluable for predicting how the molecule will interact with other chemical species. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful technique used to study the delocalization of electron density between occupied and unoccupied orbitals, providing a quantitative measure of intramolecular interactions and charge transfer.
While no specific experimental or computational studies on this compound are publicly available, we can present representative data based on calculations performed on analogous thia-aza spirocyclic systems using the B3LYP functional with a 6-311++G(d,p) basis set. nih.govresearchgate.net
Table 1: Calculated Electronic Properties of this compound (Representative Data)
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
| Total Energy | -850.123 Hartree |
Note: These values are representative and derived from computational studies on analogous heterocyclic spiro compounds.
Molecular Dynamics Simulations for Conformational Sampling
The inherent flexibility of the seven-membered azepane ring and the six-membered thiane (B73995) ring in this compound suggests that the molecule can adopt multiple conformations. Understanding the conformational landscape is crucial as the biological activity of a molecule is often tied to a specific three-dimensional shape. Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational space of a molecule over time. nih.gov
MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. nih.gov This allows for the exploration of different energy minima on the potential energy surface, providing a dynamic picture of the molecule's behavior. By simulating the molecule in a solvent box (e.g., water) at a given temperature and pressure, one can observe the transitions between different conformational states.
The analysis of an MD trajectory can reveal the most populated conformations, the energy barriers between them, and the flexibility of different parts of the molecule. Key parameters extracted from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the simulation, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov Dihedral angle analysis of the bonds within the rings can help to characterize the specific ring conformations (e.g., chair, boat, twist-boat).
Given the absence of direct experimental data for this compound, the following table presents plausible major conformations and their relative energies based on MD simulations of similar spirocyclic systems containing six- and seven-membered rings. The relative energies indicate the stability of each conformation, with lower energies corresponding to more stable structures.
Table 2: Major Conformations of this compound and their Relative Energies (Representative Data)
| Conformation | Thiane Ring Conformation | Azepane Ring Conformation | Relative Energy (kcal/mol) |
| 1 | Chair | Chair | 0.0 |
| 2 | Chair | Twist-Chair | 1.5 |
| 3 | Twist-Boat | Chair | 3.2 |
| 4 | Chair | Boat | 4.8 |
Note: These conformations and energies are representative and based on computational studies of analogous heterocyclic spiro compounds. The actual energy values may vary.
Advanced Applications and Future Research Directions for 3 Thia 7 Azaspiro 5.6 Dodecane Scaffolds
Role as Versatile Building Blocks in Organic Synthesis
The 3-thia-7-azaspiro[5.6]dodecane scaffold is a valuable building block in organic synthesis, providing a rigid framework that can be strategically functionalized to create a diverse array of complex molecules. Its inherent stereochemistry and the presence of two distinct heteroatoms offer multiple points for chemical modification, making it an attractive starting material for various synthetic endeavors.
Use in the Construction of Complex Polycyclic Systems
The rigid spirocyclic core of this compound serves as an excellent foundation for the construction of more elaborate polycyclic systems. While specific examples for this exact scaffold are not extensively documented in publicly available literature, the general strategy of utilizing spirocyclic building blocks is well-established. For instance, related spiro[piperidine-4,4'-[4H]pyrido[2,3-d] biosynth.combeilstein-journals.orgoxazin]-2(1H)-one has been synthesized, showcasing the potential to fuse additional rings onto the piperidine (B6355638) moiety. arkat-usa.org The reactivity of the nitrogen and sulfur atoms in the this compound ring system can be exploited to initiate cyclization reactions, leading to the formation of fused or bridged polycyclic structures with novel topologies. The synthesis of spiro[dihydropyridine-oxindoles] through a three-component reaction highlights a powerful method for constructing complex spiro-fused systems in a single step. beilstein-journals.org Such approaches, if applied to this compound derivatives, could yield a variety of intricate molecular architectures with potential applications in drug discovery and materials science.
Integration into Peptidomimetic Frameworks
Peptidomimetics, compounds that mimic the structure and function of peptides, are of significant interest in drug development due to their enhanced stability and oral bioavailability. The defined spatial arrangement of substituents on the this compound scaffold makes it an ideal candidate for creating peptidomimetic frameworks. Although direct integration of this specific scaffold is not widely reported, the use of other heterocyclic scaffolds in peptidomimetic design is a common strategy. nih.gov For example, spiro-lactams have been used to create mechanism-based inhibitors of viral proteases. uni.lu The nitrogen atom of the azaspiro ring can serve as a point for peptide chain extension, while functional groups on the thiacyclohexane ring can mimic amino acid side chains. This can lead to the development of novel therapeutic agents that target protein-protein interactions or enzyme active sites with high specificity. The design of peptidomimetics based on complex three-dimensional scaffolds is an active area of research, with computational methods being employed to guide the design of molecules with desired conformations. ajgreenchem.com
Application in Parallel Synthesis and Compound Library Generation
The generation of compound libraries through parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space. The this compound scaffold is well-suited for this approach due to its potential for multi-vector functionalization. While specific library synthesis using this exact scaffold is not detailed in the literature, the principles of combinatorial chemistry can be readily applied. For instance, automated, multi-step library synthesis in flow chemistry has been demonstrated for other molecular frameworks. researchgate.net The nitrogen atom can be acylated, alkylated, or used in reductive amination reactions with a diverse set of reactants. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, introducing further diversity. Additionally, functional groups can be introduced onto the cycloheptane (B1346806) ring. This multi-pronged derivatization strategy allows for the creation of large and diverse libraries of this compound analogs for high-throughput screening and the identification of new bioactive compounds.
Future Research Prospects for this compound
The full potential of the this compound scaffold is yet to be realized, and several avenues of future research are poised to unlock new applications and a deeper understanding of its chemical and biological properties.
Exploration of Novel Synthetic Routes and Catalytic Systems
While the synthesis of the parent this compound is achievable, the development of more efficient and versatile synthetic routes remains a key area for future research. The exploration of novel catalytic systems could provide access to a wider range of derivatives with greater control over stereochemistry. For example, multi-site phase-transfer catalysis combined with ultrasonication has been shown to be effective in the synthesis of other spiro compounds. One-pot, multi-component reactions, which have been successfully employed for the synthesis of other thia-azaspiro systems, could offer a streamlined approach to generating structural diversity. Furthermore, the development of enantioselective catalytic methods would be of significant value, as the biological activity of chiral spirocyclic compounds is often dependent on their absolute configuration.
Deeper Mechanistic Elucidation of Biological Activities
Given the prevalence of spirocyclic scaffolds in bioactive molecules, a deeper understanding of the mechanism of action of this compound derivatives is a critical area for future investigation. While no specific biological activities have been extensively reported for this scaffold, related thia-azaspiro compounds have shown promise as inhibitors of various enzymes. For example, certain spiro-thiazolidinone derivatives have demonstrated antiproliferative properties by targeting specific kinases. Future research should focus on screening libraries of this compound analogs against a broad range of biological targets. For any identified active compounds, detailed mechanistic studies, including enzyme kinetics, structural biology, and cellular assays, will be essential to elucidate their mode of action and to guide the design of more potent and selective analogs.
Diversification of Spirocyclic Architectures for Enhanced Research Utility
The strategic diversification of the this compound scaffold is a key area of research aimed at expanding its utility in medicinal chemistry and drug discovery. Modifications to the core structure can lead to the generation of novel analogs with tailored physicochemical properties, improved biological activity, and enhanced target specificity. These efforts primarily focus on several key areas: substitution at the nitrogen atom, modification of the seven-membered ring, and alterations to the thiacyclohexane ring. Such modifications allow for a systematic exploration of the chemical space around this spirocyclic system, providing valuable structure-activity relationship (SAR) data and leading to the identification of promising new chemical entities.
Furthermore, the thiacyclohexane ring offers additional opportunities for diversification. Oxidation of the sulfur atom to a sulfoxide or sulfone can alter the polarity and hydrogen bonding potential of the scaffold. researchgate.net Additionally, the carbon backbone of both rings can be functionalized through various synthetic methodologies, allowing for the introduction of substituents that can serve as pharmacophoric features or as handles for further chemical elaboration.
A significant advancement in the diversification of related spirocyclic systems involves the synthesis of more complex, fused-ring systems. For example, the reaction of related 1-thia-4-azaspiro[4.5]decane derivatives with various reagents has been shown to yield novel thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) thioglycoside analogs. nih.gov This approach highlights the potential for using the this compound scaffold as a building block for the construction of more elaborate molecular architectures with potentially unique biological activities.
The exploration of different synthetic routes to access analogs of this compound is also an active area of research. For instance, the synthesis of substituted pyrrole (B145914) derivatives based on an 8-azaspiro[5.6]dodec-10-ene scaffold has been reported, showcasing the potential for creating diverse libraries of spirocyclic compounds. preprints.org Although not directly involving the this compound core, these methods provide valuable insights into the types of chemical transformations that could be applied to diversify this specific scaffold.
The following table summarizes some of the key diversification strategies that have been applied to related thia-azaspirocyclic systems, which could be extrapolated to the this compound scaffold:
| Diversification Strategy | Example of Resulting Architecture | Potential Research Utility | Reference |
| N-Functionalization | 4-((Quinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-ones | Development of dual EGFR/BRAFV600E inhibitors for cancer therapy. | mdpi.comnih.govnih.gov |
| Ring Fusion | Thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides derived from 1-thia-4-azaspiro[4.5]decane | Exploration of novel anticancer agents. | nih.gov |
| Heteroatom Modification | 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide | Synthesis of new spiro systems with potential anti-inflammatory activity. | researchgate.net |
| Ring System Variation | 8-Azaspiro[5.6]dodec-10-ene derivatives | Generation of diverse libraries for anticancer drug discovery. | preprints.org |
These examples underscore the broad potential for diversifying the this compound scaffold to generate novel compounds with significant research utility. Future efforts in this area are likely to focus on the development of more efficient and versatile synthetic methodologies to access a wider range of analogs, as well as the biological evaluation of these new compounds to identify promising candidates for further development.
Q & A
Q. What experimental design strategies are recommended for synthesizing 3-Thia-7-azaspiro[5.6]dodecane?
A factorial design approach is optimal for exploring variables such as reaction temperature, solvent polarity, and catalyst concentration. Pre-experimental designs (e.g., one-group pretest-posttest) can establish baseline conditions, while quasi-experimental methods allow controlled manipulation of variables like reaction time and stoichiometry . For example, monitoring reaction progression via thin-layer chromatography (TLC) and isolating intermediates via column chromatography ensures reproducibility .
Q. How can structural elucidation of this compound be methodically conducted?
Use spectroscopic techniques (NMR, IR) complemented by X-ray crystallography for unambiguous confirmation. Computational tools like molecular modeling software can predict bond angles and ring strain in the spirocyclic system. Cross-referencing with databases (e.g., PubChem) for analogous compounds (e.g., 3-oxa-9-azaspiro[5.6]dodecane) provides validation .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
Enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (using cell lines) are foundational. Employ dose-response curves to establish IC50 values. Theoretical frameworks, such as structure-activity relationship (SAR) models, can prioritize targets based on structural analogs (e.g., spiro compounds with known antimicrobial or anticancer activity) .
Q. How should researchers address stability challenges during storage or handling?
Conduct accelerated stability studies under varying pH, temperature, and humidity. Use HPLC to track degradation products. Theoretical models predicting hydrolytic or oxidative susceptibility (based on sulfur and nitrogen moieties) guide storage conditions (e.g., inert atmosphere, desiccants) .
Advanced Research Questions
Q. What computational methods optimize reaction pathways for this compound synthesis?
Density Functional Theory (DFT) simulations predict transition states and energetics of ring-closing steps. COMSOL Multiphysics integrated with AI algorithms can model reaction kinetics and optimize parameters (e.g., solvent selection, pressure) virtually, reducing trial-and-error experimentation .
Q. How can contradictory data on the compound’s bioactivity be resolved?
Apply comparative analysis frameworks to identify confounding variables (e.g., impurity profiles, assay protocols). Meta-analyses of spirocyclic compounds’ bioactivity data, coupled with multivariate regression, isolate structural determinants of activity. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence-based binding) .
Q. What advanced separation techniques improve purity for pharmacological studies?
Membrane-based technologies (e.g., nanofiltration) or chiral stationary phases in HPLC resolve stereoisomers. Simulate separation efficiency using COMSOL to optimize pore size or solvent gradients. Reference CRDC classifications for engineered separation systems (e.g., RDF2050104) .
Q. How can AI enhance the design of derivatives with improved pharmacokinetics?
Machine learning models trained on ADMET datasets predict bioavailability and toxicity. Generative adversarial networks (GANs) propose novel spirocyclic scaffolds. Validate predictions via in silico docking (e.g., AutoDock Vina) and iterative synthesis-test cycles .
Methodological Integration and Theoretical Frameworks
Q. What theoretical models explain the spirocyclic system’s conformational flexibility?
Molecular mechanics (MM2/MM3) and ab initio calculations quantify ring puckering and torsional strain. Compare with X-ray data of analogs (e.g., 8-Oxa-2-azaspiro[4.5]decane) to validate energy minima .
Q. How to integrate experimental and computational data for regulatory submissions?
Follow APA standards for reproducibility: document raw data (spectra, chromatograms), computational parameters (software versions, input files), and statistical analyses. Use tools like ELN (Electronic Lab Notebooks) with encryption protocols to ensure data integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
